molecular formula C9H9ClN2S B13984938 4-Chloro-2-cyclopropyl-5,7-dihydrothieno[3,4-d]pyrimidine

4-Chloro-2-cyclopropyl-5,7-dihydrothieno[3,4-d]pyrimidine

Cat. No.: B13984938
M. Wt: 212.70 g/mol
InChI Key: FQRMWSKWSLZCKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-cyclopropyl-5,7-dihydrothieno[3,4-d]pyrimidine is a heterocyclic compound that features a thieno[3,4-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-cyclopropyl-5,7-dihydrothieno[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-cyclopropyl-4,5,6,7-tetrahydrothieno[3,4-d]pyrimidine with a chlorinating agent such as thionyl chloride or phosphorus oxychloride . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control is common to maintain consistency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-cyclopropyl-5,7-dihydrothieno[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products:

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclopropyl-5,7-dihydrothieno[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H9ClN2S

Molecular Weight

212.70 g/mol

IUPAC Name

4-chloro-2-cyclopropyl-5,7-dihydrothieno[3,4-d]pyrimidine

InChI

InChI=1S/C9H9ClN2S/c10-8-6-3-13-4-7(6)11-9(12-8)5-1-2-5/h5H,1-4H2

InChI Key

FQRMWSKWSLZCKP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(CSC3)C(=N2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.